Metoserpate hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du chlorhydrate de métoserpate implique la méthylation de l'O-méthyl-18-épireserpate. Les conditions de réaction comprennent généralement l'utilisation de méthanol comme solvant et d'un agent méthylant approprié .

Méthodes de production industrielle : La production industrielle de chlorhydrate de métoserpate implique des procédés de méthylation à grande échelle sous des conditions contrôlées pour garantir un rendement et une pureté élevés. Le composé est ensuite cristallisé et purifié pour une utilisation en applications vétérinaires .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de métoserpate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions impliquent souvent l'utilisation d'acides ou de bases forts pour faciliter la substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de métoserpate, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

Le chlorhydrate de métoserpate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des alcaloïdes yohimbine.

Biologie : Investigué pour ses effets sur les systèmes neurotransmetteurs.

Médecine : Exploré pour son utilisation potentielle dans le traitement de maladies comme l'hystérie chez la volaille.

Industrie : Utilisé dans la production de tranquillisants pour usage vétérinaire.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de métoserpate implique son interaction avec les systèmes neurotransmetteurs. Il agit comme un tranquillisant en modulant l'activité de certains neurotransmetteurs, ce qui conduit à un effet calmant. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais on pense qu'il interagit avec les récepteurs du système nerveux central .

Composés similaires :

- Yohimbine

- Résérpine

- Ajmaline

Comparaison : Le chlorhydrate de métoserpate est unique en raison de sa structure spécifique et de la présence de groupes méthoxy, qui contribuent à ses propriétés pharmacologiques. Contrairement à la yohimbine et à la résérpine, le chlorhydrate de métoserpate a été principalement utilisé en médecine vétérinaire, en particulier pour la volaille .

Applications De Recherche Scientifique

Veterinary Applications

Treatment of Avian Hysteria

Metoserpate hydrochloride is predominantly used to treat hysteria in poultry, specifically in replacement pullets. A study demonstrated that administering metoserpate via drinking water effectively alleviated symptoms of hysteria in affected flocks. The treatment regimen involved withholding water before administration, with dosages of 4 mg/kg body weight on the first day, followed by 2 mg/kg on subsequent days .

Case Study: Efficacy in Replacement Pullets

- Study Design : Fifteen flocks of replacement pullets diagnosed with hysteria were treated.

- Dosage : Initial dose of 4 mg/kg on day one, followed by 2 mg/kg on days five and nine.

- Results : The treatment resulted in a significant reduction in hysteria symptoms, confirming the drug's effectiveness and safety for use in poultry .

Pharmacological Properties

This compound is classified as a small molecule with the following characteristics:

- Molecular Formula : C24H32N2O5.ClH

- Molecular Weight : 464.982 g/mol

- Mechanism of Action : As a sedative, it acts on the central nervous system to induce calmness and reduce anxiety in stressed animals .

Safety and Toxicity

The safety profile of this compound has been evaluated in various studies, showing minimal adverse effects when administered at recommended dosages. The drug's pharmacokinetics indicate a favorable absorption and distribution within avian species, contributing to its therapeutic efficacy .

Mécanisme D'action

The mechanism of action of Metoserpate Hydrochloride involves its interaction with neurotransmitter systems. It acts as a tranquilizer by modulating the activity of certain neurotransmitters, leading to a calming effect. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors in the central nervous system .

Comparaison Avec Des Composés Similaires

- Yohimbine

- Reserpine

- Ajmaline

Comparison: Metoserpate Hydrochloride is unique due to its specific structure and the presence of methoxy groups, which contribute to its pharmacological properties. Unlike Yohimbine and Reserpine, this compound has been primarily used in veterinary medicine, particularly for poultry .

Activité Biologique

Metoserpate hydrochloride, a tranquilizer primarily used in veterinary medicine, particularly for poultry, has garnered attention for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 428.53 g/mol

- CAS Number : 1178-29-6

This compound functions as a tranquilizer by modulating neurotransmitter activity in the central nervous system. Its primary mechanism appears to involve the inhibition of dopamine receptors, which is critical in managing anxiety and stress responses in animals. The compound's sedative effects have been documented in various studies, particularly focusing on its impact on behavior in poultry.

Case Studies

-

Treatment of Hysteria in Poultry :

- A study involving 15 flocks of replacement pullets demonstrated that this compound effectively treated clinical cases of hysteria. The treatment regimen included a dosage of 4 mg/kg body weight on day one, followed by 2 mg/kg on days five and nine. Results indicated significant improvement in behavior and reduction in symptoms associated with hysteria .

-

Behavioral Impact :

- Research highlighted that this compound administration resulted in slower speeds in trained birds during acquisition trials compared to control groups. This effect was statistically significant on the first two days post-treatment but normalized by the fourth day, suggesting a temporary sedative effect that may influence learning and imprinting behaviors .

Table of Biological Activity

Potential Side Effects

Although this compound is generally well-tolerated in veterinary applications, potential side effects may include:

- Sedation

- Altered behavior

- Impaired learning capabilities during treatment periods

Propriétés

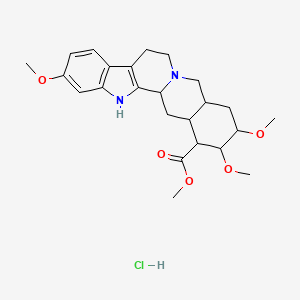

IUPAC Name |

methyl (1R,15S,17S,18R,19S,20S)-6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5.ClH/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14;/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3;1H/t13-,17+,19-,20+,21+,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUCXCLULXWKIQ-PKNINNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]([C@H]1OC)C(=O)OC)NC5=C4C=CC(=C5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046846 | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178-29-6, 7756-72-1 | |

| Record name | Yohimban-16-carboxylic acid, 11,17,18-trimethoxy-, methyl ester, monohydrochloride, (3β,16β,17α,18α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1178-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoserpate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001178296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta,20alpha-Yohimban-16beta-carboxylic acid, 11,17alpha,18alpha-trimethoxy-, methyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoserpate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOSERPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO7409339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.